molecular formula C10H15ClFNO B8067764 [1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride

[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride

Cat. No.: B8067764
M. Wt: 219.68 g/mol
InChI Key: OGYMWRWRLLIAHE-UHFFFAOYSA-N
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Description

[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride is a chemical compound with the molecular formula C10H14FNO·HCl It is characterized by the presence of a fluoro and methoxy group on a phenyl ring, which is attached to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with methylamine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various nucleophiles onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluoro and methoxy substituents on biological activity. It may serve as a model compound for the development of new pharmaceuticals.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed to develop new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards various receptors and enzymes. These interactions can modulate biological processes and result in specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(3-Fluoro-4-methoxyphenyl)ethyl]amine
  • [1-(3-Fluoro-4-methoxyphenyl)ethyl]dimethylamine
  • [1-(3-Fluoro-4-methoxyphenyl)ethyl]ethylamine

Uniqueness

[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride is unique due to its specific combination of fluoro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-7(12-2)8-4-5-10(13-3)9(11)6-8;/h4-7,12H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYMWRWRLLIAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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